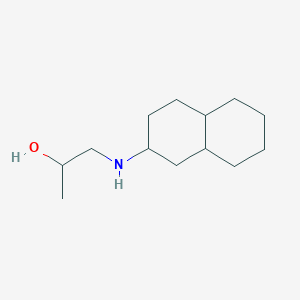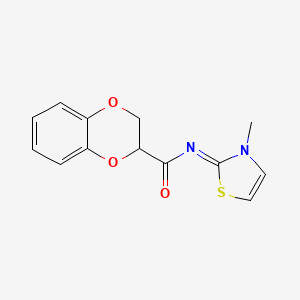
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-ol, also known as Decahydroisoquinoline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a bicyclic amine that is structurally similar to many biologically active molecules, such as neurotransmitters and hormones.
作用機序
The mechanism of action of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline is not fully understood. However, it is believed that this compound acts by modulating the activity of various neurotransmitters in the brain. 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline in lab experiments is its ability to modulate the activity of various neurotransmitters in the brain. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain types of cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline's potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline and its potential toxicity.
合成法
The synthesis of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline is a complex process that involves several steps. One of the most commonly used methods to synthesize this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting product is then reduced to yield 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline.
科学的研究の応用
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10(15)9-14-13-7-6-11-4-2-3-5-12(11)8-13/h10-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECTVXVORSLESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCC2CCCCC2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)
![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)

![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)



![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)